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molecular formula C10H10OS B8638705 4-Methyl-1-(prop-2-ynylsulfinyl)benzene CAS No. 64732-18-9

4-Methyl-1-(prop-2-ynylsulfinyl)benzene

Cat. No. B8638705
M. Wt: 178.25 g/mol
InChI Key: XASFFGAZICYDSS-UHFFFAOYSA-N
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Patent
US06884896B2

Procedure details

In 110 mL of dioxane, was dissolved 7.18 g (40.3 mmol) of the compound obtained in Example 11. The resulting solution was refluxed at 100° C. for 100 minutes The refluxed solution was then cooled, and 7.42 g (44 mmol) of a 48% hydrobromic acid was added. The obtained mixture was allowed to stand at room temperature for 1 hour. Water was then added, and the obtained mixture was extracted with ethyl acetate. The resulting extract was dried with magnesium sulfate and vacuum concentrated to provide 9.04 g of 3-(bromomethyl)-5-methylbenzo[b]thiophene. The yield was 93%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.18 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:10][C:11]#[CH:12])=O)=[CH:4][CH:3]=1.[BrH:13].O>O1CCOCC1>[Br:13][CH2:12][C:11]1[C:6]2[CH:7]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=2[S:8][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.18 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)CC#C
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
EXTRACTION
Type
EXTRACTION
Details
the obtained mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate and vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1C2=C(SC1)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.04 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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